Cas no 1261582-82-4 (Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate)

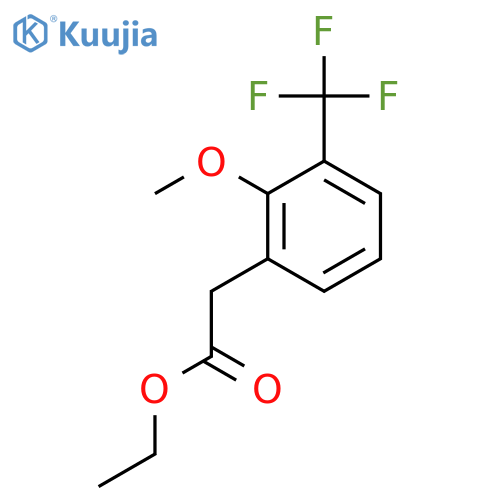

1261582-82-4 structure

商品名:Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate

CAS番号:1261582-82-4

MF:C12H13F3O3

メガワット:262.225034475327

CID:4791596

Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate

-

- インチ: 1S/C12H13F3O3/c1-3-18-10(16)7-8-5-4-6-9(11(8)17-2)12(13,14)15/h4-6H,3,7H2,1-2H3

- InChIKey: HSBBRPREZIRSEZ-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=CC(CC(=O)OCC)=C1OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 278

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 2.9

Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013006997-250mg |

Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate |

1261582-82-4 | 97% | 250mg |

$484.80 | 2023-09-03 | |

| Alichem | A013006997-500mg |

Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate |

1261582-82-4 | 97% | 500mg |

$806.85 | 2023-09-03 | |

| Alichem | A013006997-1g |

Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate |

1261582-82-4 | 97% | 1g |

$1519.80 | 2023-09-03 |

Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1261582-82-4 (Ethyl 2-methoxy-3-(trifluoromethyl)phenylacetate) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量